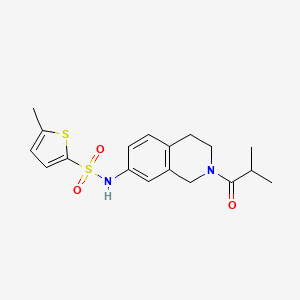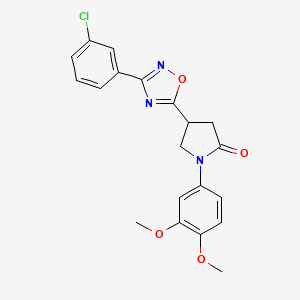
4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the steps required to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve studying the molecular structure of the compound, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography or NMR spectroscopy might be used for this purpose.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include reactions with other compounds, its reactivity under different conditions, and any potential products of these reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability under various conditions.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds with the 1,2,4-oxadiazole moiety have been explored for their apoptosis-inducing properties, serving as potential anticancer agents. For instance, certain derivatives have shown activity against breast and colorectal cancer cell lines through the induction of apoptosis and arrest of cell cycle progression. These compounds, including variations with pyridyl groups and substituted five-member rings, have demonstrated in vivo activity in tumor models, pointing towards their potential as therapeutic agents against cancer (Han-Zhong Zhang et al., 2005).
Synthesis and Prediction of Biological Activity
The synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring has been achieved through one-pot condensation reactions. These systems have been characterized and their potential biological activities predicted, highlighting the versatility and pharmaceutical potential of these compounds (Y. Kharchenko et al., 2008).
Antimicrobial Agents
Research has also focused on the development of compounds with both anticancer and antimicrobial properties. Compounds incorporating oxazole and pyrazoline moieties have been synthesized and evaluated for their activity against cancer cell lines and pathogenic bacteria, demonstrating significant biological activity and potential utility in overcoming microbial resistance to pharmaceutical drugs (Kanubhai D. Katariya et al., 2021).
Photophysical Properties
The exploration of 1,2,4-oxadiazole derivatives in materials science, particularly in the development of functional dyes and luminescent materials, has been noteworthy. These compounds have been utilized to improve the photophysical properties of various materials, offering potential applications in the fields of organic electronics and photonics (Xinran Nie et al., 2015).
Molecular Reporters and Analytes Detection
Furthermore, derivatives of 1,2,4-oxadiazole have been studied as molecular reporters for multimodal signaling of chemical analytes, showcasing the potential of these compounds in analytical chemistry and sensor development (K. Rurack et al., 2001).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. It would also involve studying how to handle and store the compound safely.
Zukünftige Richtungen
This would involve discussing potential future research directions for the compound. This could include potential applications, further studies needed to understand its properties, or modifications that could be made to improve its properties.
I hope this general information is helpful. For more specific information on “4-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one”, I would recommend consulting scientific literature or a chemistry professional.
Eigenschaften
IUPAC Name |
4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-26-16-7-6-15(10-17(16)27-2)24-11-13(9-18(24)25)20-22-19(23-28-20)12-4-3-5-14(21)8-12/h3-8,10,13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLUNITCGCVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)
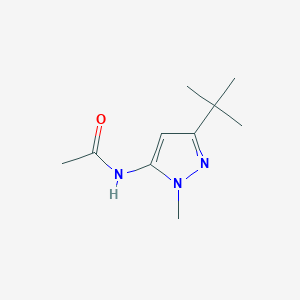

![1,7-diallyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2822304.png)
![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine](/img/structure/B2822306.png)
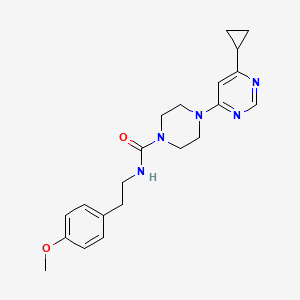
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2822308.png)
![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)
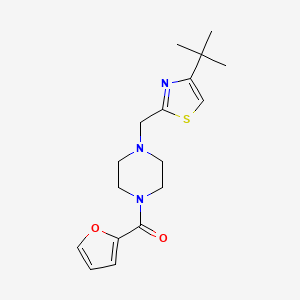
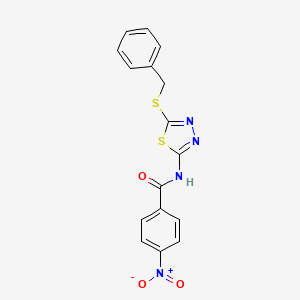
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2822313.png)
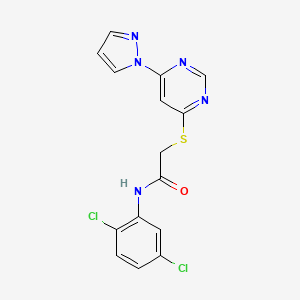
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)
